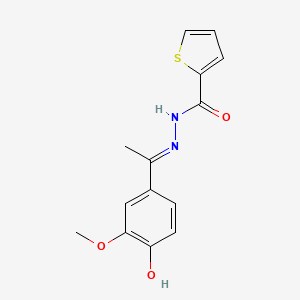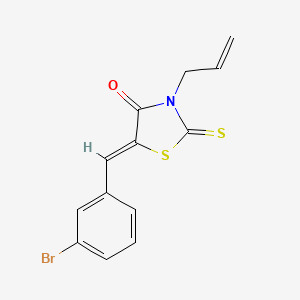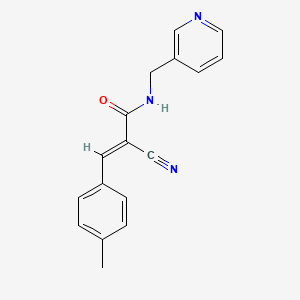
N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a combination of a hydroxy-methoxyphenyl group and a thiophenecarbohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Ethers or esters of the phenolic hydroxyl group.
Aplicaciones Científicas De Investigación
N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The thiophenecarbohydrazide moiety may also contribute to its biological activity by interacting with various cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-2-methyl-3-furohydrazide
- N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)isonicotinohydrazide
Uniqueness
N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C14H14N2O3S |
|---|---|
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3S/c1-9(10-5-6-11(17)12(8-10)19-2)15-16-14(18)13-4-3-7-20-13/h3-8,17H,1-2H3,(H,16,18)/b15-9+ |
Clave InChI |
HHADKUXEIWHBED-OQLLNIDSSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=CS1)/C2=CC(=C(C=C2)O)OC |
SMILES canónico |
CC(=NNC(=O)C1=CC=CS1)C2=CC(=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11667322.png)
![Ethyl 2-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11667325.png)
![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11667345.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11667350.png)
![N'-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide](/img/structure/B11667358.png)
![N'-[(E)-(1H-Indol-3-YL)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11667359.png)

![6-methyl-3-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11667368.png)
![3-chloro-N-(3-chlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11667370.png)

![5-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11667378.png)
![3-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11667392.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide](/img/structure/B11667397.png)
![2-(phenylsulfanyl)-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}propanehydrazide](/img/structure/B11667413.png)
